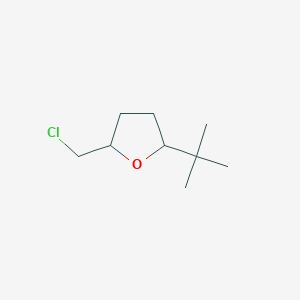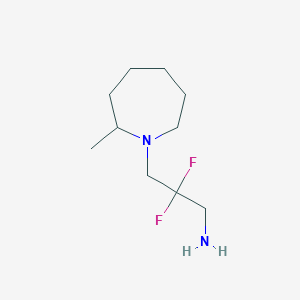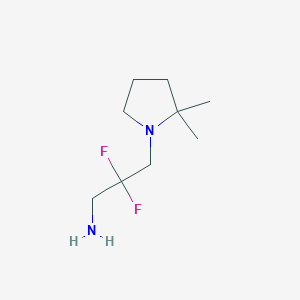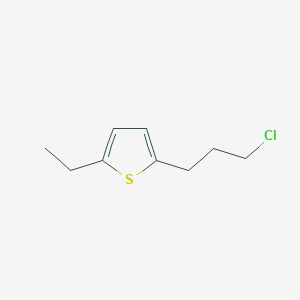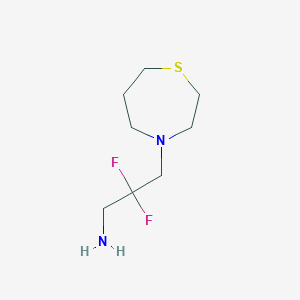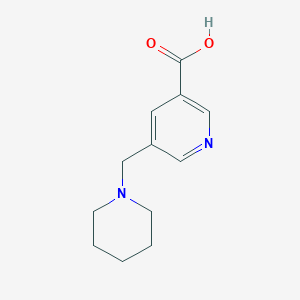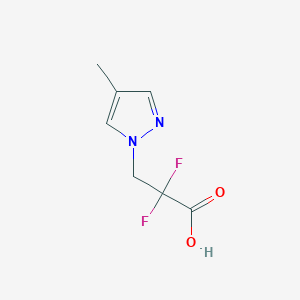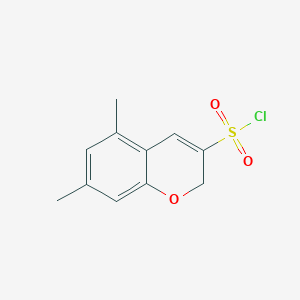
5,7-dimethyl-2H-chromene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride is an organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical properties . This compound is characterized by the presence of a sulfonyl chloride group attached to the chromene ring, which imparts unique chemical reactivity.
Méthodes De Préparation
The synthesis of 5,7-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-2H-chromene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the chromene ring . The reaction is usually carried out under controlled temperature and solvent conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Cyclization Reactions: The chromene ring can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives, such as:
5,8-Dimethyl-2H-chromene-3-sulfonyl chloride: Similar in structure but with a different substitution pattern, leading to variations in reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: A coumarin derivative with different functional groups, used in different applications such as fluorescence labeling.
2H-Chromene-3-carbaldehyde: Another chromene derivative with an aldehyde group, used in the synthesis of various organic compounds.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propriétés
Formule moléculaire |
C11H11ClO3S |
|---|---|
Poids moléculaire |
258.72 g/mol |
Nom IUPAC |
5,7-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-7-3-8(2)10-5-9(16(12,13)14)6-15-11(10)4-7/h3-5H,6H2,1-2H3 |
Clé InChI |
CUSZAGGOLZLEEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(COC2=C1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


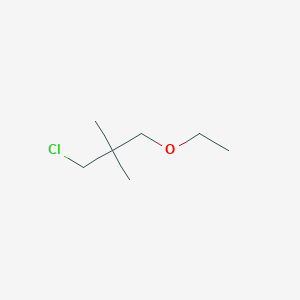
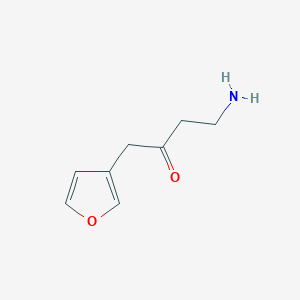
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
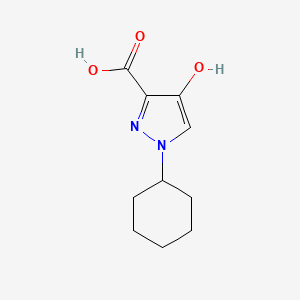
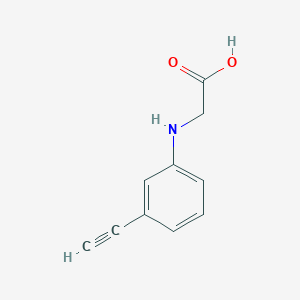
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
